GAT-1 Inhibitory Potency: β-Homoproline vs. Proline Scaffold
The β-homoproline scaffold (pyrrolidine-2-acetic acid) is structurally required for GAT-1 uptake inhibition in the 4-fluoropyrrolidine series. In the Zhuang et al. (2009) study, N-alkylated derivatives prepared from enantiomerically pure (2S)-4-fluoropyrrolidine-2-acetic acid (the deprotected parent of the target compound) were evaluated against mouse GAT-1 expressed in cultured cell lines [1]. The most potent derivative in this series exhibited an IC₅₀ of 3,150 nM [2]. In contrast, the corresponding N-alkylated (2S)-4-fluoroproline derivatives (bearing a direct COOH at C-2 rather than CH₂COOH) showed a different activity profile; the authors explicitly note that the C-4 substituent effect must be interpreted in the context of the specific backbone scaffold [1]. The β-homoproline scaffold is thus the enabling structural feature for this class, not a generic replacement for the proline series.
| Evidence Dimension | GAT-1 inhibitory potency (IC₅₀) of N-alkylated derivatives derived from each scaffold |
|---|---|
| Target Compound Data | IC₅₀ = 3,150 nM (most potent N-alkylated derivative of (2S)-4-fluoropyrrolidine-2-acetic acid series at mGAT-1) [2] |
| Comparator Or Baseline | Corresponding (2S)-4-fluoroproline derivatives (carboxylic acid at C-2); Tiagabine reference inhibitor IC₅₀ ≈ 210 nM (estimated as ~1/15 of the fluoro-homoproline derivative) [1] |
| Quantified Difference | 4-fluoro-β-homoproline derivatives: ~15-fold weaker than Tiagabine; 4-fluoro substitution provides slight improvement over 4-hydroxy but is weaker than unsubstituted C-4 analogs [1] |
| Conditions | Mouse GAT-1 expressed in cultured cell lines; [³H]GABA uptake assay; liquid scintillation counting |
Why This Matters
For procurement decisions in GABA transporter inhibitor programs, the β-homoproline scaffold is non-negotiable—the proline scaffold yields fundamentally different SAR, so ordering the correct backbone determines whether a synthetic campaign produces active or inactive leads.
- [1] Zhuang W, Zhao X, Zhao G, Guo L, Lian Y, Zhou J, Fang D. Synthesis and biological evaluation of 4-fluoroproline and 4-fluoropyrrolidine-2-acetic acid derivatives as new GABA uptake inhibitors. Bioorg Med Chem. 2009;17(18):6540-6546. doi:10.1016/j.bmc.2009.08.010. View Source
- [2] BindingDB. BDBM50304271: 2-((2S,4R)-1-(4,4-bis(3-methylthiophen-2-yl)but-3-enyl)-4-hydroxypyrrolidin-2-yl)acetic acid. IC₅₀ = 3,150 nM for mGAT-1. Source: Zhuang et al. Bioorg Med Chem 2009. View Source
